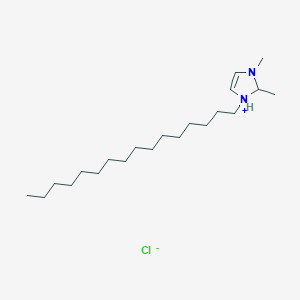
1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications. Its structure consists of an imidazolium ring with hexadecyl and methyl substituents, making it a versatile molecule in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-hexadecyl chloride with 2,3-dimethylimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form imidazolium-based oxides.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Produces various substituted imidazolium salts.
Oxidation: Forms imidazolium oxides.
Reduction: Yields imidazoline derivatives.
Applications De Recherche Scientifique
1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The imidazolium ring can also interact with various molecular targets, enhancing the compound’s antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hexadecyl-2,3-dihydro-1H-indene
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of a long alkyl chain and an imidazolium ring. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a surfactant and phase transfer catalyst. Its versatility in undergoing various chemical reactions and its wide range of applications further distinguish it from similar compounds.
Propriétés
Numéro CAS |
640282-05-9 |
|---|---|
Formule moléculaire |
C21H43ClN2 |
Poids moléculaire |
359.0 g/mol |
Nom IUPAC |
1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C21H42N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H |
Clé InChI |
SPZVCHQWSCGLLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


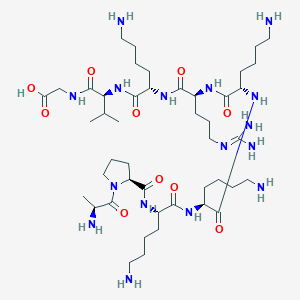


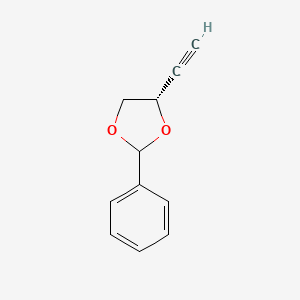
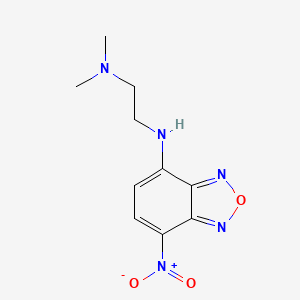
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
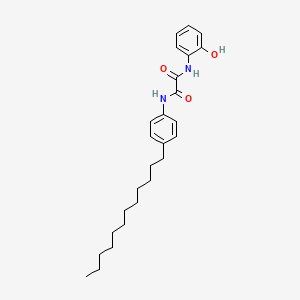
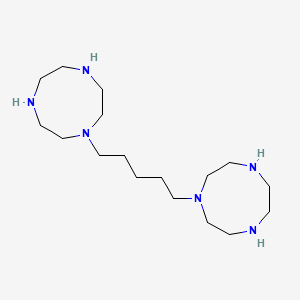

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
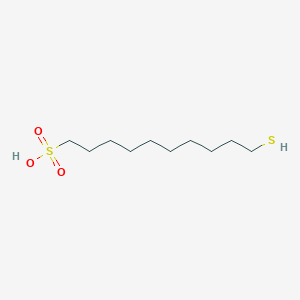
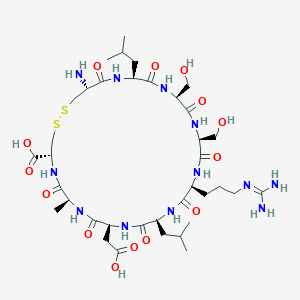

![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
